molecular formula C13H18Cl2N2 B13120419 6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride

6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride

Cat. No.: B13120419
M. Wt: 273.20 g/mol
InChI Key: NOYJVUNVHONICD-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride is a chemical compound that belongs to the class of organic compounds known as naphthalenes. This compound is characterized by the presence of an aminomethyl group and a dimethylamino group attached to a naphthalene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride typically involves the aminomethylation of naphthalene derivatives. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as dimethylamine), and a naphthalene derivative. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, reduced amine derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine;dihydrochloride

InChI

InChI=1S/C13H16N2.2ClH/c1-15(2)13-6-5-11-7-10(9-14)3-4-12(11)8-13;;/h3-8H,9,14H2,1-2H3;2*1H

InChI Key

NOYJVUNVHONICD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)CN.Cl.Cl

Origin of Product

United States

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